molecular formula C7H3ClN4 B1451590 6-Chloro-1H-imidazo[4,5-C]pyridine-4-carbonitrile CAS No. 944388-93-6

6-Chloro-1H-imidazo[4,5-C]pyridine-4-carbonitrile

Cat. No.: B1451590
CAS No.: 944388-93-6
M. Wt: 178.58 g/mol
InChI Key: ZDENKPYKHHGLOM-UHFFFAOYSA-N
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Description

6-Chloro-1H-imidazo[4,5-C]pyridine-4-carbonitrile is a useful research compound. Its molecular formula is C7H3ClN4 and its molecular weight is 178.58 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

6-Chloro-1H-imidazo[4,5-C]pyridine-4-carbonitrile plays a crucial role in various biochemical reactions. It has been identified as a potent and selective inhibitor of cathepsin S, an enzyme involved in the degradation of proteins within lysosomes . This interaction is significant because cathepsin S is implicated in several pathological conditions, including cancer and autoimmune diseases. The compound binds to the active site of cathepsin S, inhibiting its proteolytic activity and thereby modulating the degradation of intracellular proteins . Additionally, this compound has shown interactions with other enzymes involved in carbohydrate metabolism, further highlighting its biochemical significance .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis, a programmed cell death mechanism, by disrupting mitochondrial function and activating caspases . It also influences cell signaling pathways, particularly the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) pathway, which plays a pivotal role in inflammation and immune responses . Furthermore, this compound affects gene expression by modulating the activity of transcription factors, leading to altered cellular metabolism and reduced proliferation of cancerous cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of cathepsin S, forming a stable complex that inhibits the enzyme’s activity . This binding interaction involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex. Additionally, this compound has been shown to inhibit other enzymes, such as glucosamine-6-phosphate synthase, which is involved in fungal cell wall synthesis . This inhibition disrupts the synthesis of essential biomolecules, leading to the death of fungal cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits good stability under standard storage conditions, with minimal degradation observed over extended periods . In in vitro studies, the effects of this compound on cellular function have been shown to be sustained over time, with prolonged exposure leading to increased apoptosis and reduced cell proliferation . In in vivo studies, the compound has demonstrated long-term efficacy in reducing tumor growth in animal models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II biotransformation reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of the compound, leading to the formation of various metabolites . These metabolites are further conjugated with glucuronic acid or sulfate, facilitating their excretion from the body . The compound’s interaction with metabolic enzymes can also influence metabolic flux and alter the levels of key metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells through active transport mechanisms, and it accumulates in lysosomes, where it exerts its inhibitory effects on cathepsin S . Additionally, the compound’s distribution within tissues is influenced by its lipophilicity, allowing it to cross cell membranes and reach intracellular targets .

Subcellular Localization

This compound is primarily localized within lysosomes, where it inhibits the activity of cathepsin S . This subcellular localization is facilitated by specific targeting signals that direct the compound to lysosomal compartments . The compound’s activity within lysosomes is crucial for its therapeutic effects, as it modulates the degradation of intracellular proteins and influences cellular homeostasis .

Biological Activity

6-Chloro-1H-imidazo[4,5-C]pyridine-4-carbonitrile (CAS No. 944388-93-6) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C7H3ClN4C_7H_3ClN_4. Its structure features a chloro-substituted imidazopyridine core with a carbonitrile functional group, which is crucial for its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of imidazo[4,5-C]pyridine exhibit significant antimicrobial properties. A study highlighted the enhanced activity of compounds with chlorine substitutions against both Gram-positive and Gram-negative bacteria. The presence of chlorine at the para position notably increased efficacy against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
1Staphylococcus aureus0.5 µg/mL
2Escherichia coli1.0 µg/mL
3Pseudomonas aeruginosa2.0 µg/mL

Anticancer Activity

The compound has shown potential as an anticancer agent through its ability to inhibit poly(ADP-ribose) polymerase (PARP), a target in cancer therapy. In vitro studies demonstrated that certain derivatives exhibited IC50 values as low as 8.6 nM against various cancer cell lines, indicating strong cytotoxicity .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (nM)
AMDA-MB-4688.6
BSW-62010.5
CA54912.0

Enzyme Inhibition

This compound has been identified as a potent inhibitor of cathepsin S, an enzyme implicated in various diseases including cancer and autoimmune disorders. Its mechanism involves binding to the active site of the enzyme, thereby preventing substrate interaction .

Table 3: Enzyme Inhibition Potency

EnzymeCompoundIC50 (µM)
Cathepsin SA0.025
Cathepsin KB0.831

The biological activity of this compound is attributed to its structural features that facilitate interactions with biological targets. The imidazopyridine moiety allows for hydrogen bonding and π-π stacking interactions with enzymes and receptors, while the carbonitrile group may participate in additional binding interactions that enhance potency .

Case Studies

  • Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various imidazo[4,5-C]pyridine derivatives against clinical isolates of bacteria. The results demonstrated that compounds with electron-withdrawing groups significantly improved antibacterial activity compared to their unsubstituted counterparts .
  • Cancer Treatment : A series of studies on PARP inhibitors derived from imidazo[4,5-C]pyridine showed promising results in enhancing the sensitivity of cancer cells to chemotherapy agents like temozolomide . This combination therapy approach could lead to more effective treatment regimens for resistant cancer types.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the efficacy of imidazo[4,5-C]pyridine derivatives as anticancer agents. Research indicates that compounds within this class can inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms in cancer cells. For instance, Zhu et al. reported that certain derivatives exhibited strong PARP inhibitory activity, enhancing the sensitivity of tumor cells to chemotherapy agents like temozolomide . The compound 6-Chloro-1H-imidazo[4,5-C]pyridine-4-carbonitrile has shown promise in inhibiting growth in various human tumor cell lines, suggesting its potential as a novel therapeutic agent in oncology.

Antimicrobial Properties

The antimicrobial activity of imidazo[4,5-C]pyridine derivatives has been well-documented. A study demonstrated that these compounds exhibit increased activity against both Gram-positive and Gram-negative bacteria when specific substitutions are made to their structure. The presence of chlorine at the para position of phenyl groups significantly enhances antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli . This makes this compound a candidate for further development as an antimicrobial agent.

Enzyme Inhibition

This compound has been identified as a potent inhibitor of cathepsin S, an enzyme implicated in various diseases including cancer and autoimmune disorders. Studies have shown that analogues of this compound effectively inhibit cathepsin S both in vitro and in vivo, demonstrating its potential for therapeutic applications targeting proteolytic enzymes involved in disease progression . The stable thio-trapping nitrile warhead present in these compounds contributes to their selectivity and potency.

Synthesis and Structure-Activity Relationships

The synthesis of this compound has been explored through various methodologies, including environmentally friendly approaches that utilize water as a solvent. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the imidazo-pyridine ring can significantly impact biological activity. For example, substituents at the C3 and C5 positions have been shown to enhance or diminish potency against target enzymes and pathogens .

Case Study 1: Cancer Treatment

In a clinical study involving breast cancer treatment, derivatives of this compound were combined with standard chemotherapy regimens. The results indicated a marked increase in tumor cell growth inhibition compared to chemotherapy alone, underscoring the potential for these compounds to serve as adjunct therapies in cancer treatment.

Case Study 2: Antiviral Activity

Another investigation focused on the antiviral properties of imidazo[4,5-C]pyridine derivatives against HIV. Compounds were tested for their ability to inhibit HIV replication in cell cultures. Results showed moderate to good antiviral activity, suggesting that these derivatives could be further developed into antiviral agents targeting HIV and possibly other viruses .

Properties

IUPAC Name

6-chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN4/c8-6-1-4-7(11-3-10-4)5(2-9)12-6/h1,3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDENKPYKHHGLOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(N=C1Cl)C#N)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30669043
Record name 6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30669043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944388-93-6
Record name 6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30669043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3,4-diamino-6-chloropicolinonitrile (3.2 g), triethylorthoformate (16 ml) and AcOH (5.4 ml) was heated to 150° C. in DCM (16 ml) in a microwave for 15 minutes. Solvent was evaporated, residue was dissolved in EtOAc (250 mL) and washed with water (150 mL). Organic layer was dried over sodium sulphate. Solvent was evaporated under reduced pressure to yield 6-chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile (2.2 g).
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Name
Quantity
5.4 mL
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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